![molecular formula C16H16O2 B1337632 4-Ethyl-4'-methoxybenzophenone CAS No. 64357-92-2](/img/structure/B1337632.png)
4-Ethyl-4'-methoxybenzophenone
Overview
Description
4-Ethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name, (4-ethylphenyl)(4-methoxyphenyl)methanone .
Synthesis Analysis
The synthesis of 4-Ethyl-4’-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction involving 4-ethylbenzoyl chloride and anisole . Another method involves the use of phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol, which is then oxidized with MnO2 to form the ketone .Molecular Structure Analysis
The InChI code for 4-Ethyl-4’-methoxybenzophenone is 1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of 4-Ethyl-4’-methoxybenzophenone is between 51-54°C .Scientific Research Applications
Ultraviolet Light Absorption and Stabilization
This compound is used in plastics as an ultraviolet (UV) light absorber and stabilizer. It helps in preventing the degradation of plastics when exposed to sunlight, thereby extending the material’s lifespan and maintaining its integrity .
Sunscreen and Cosmetic Formulations
Similar to other benzophenones, 4-Ethyl-4’-methoxybenzophenone is utilized in sunscreens, hair sprays, and cosmetics. It acts as a UV filter, protecting the skin from potential damage caused by sunlight exposure .
Photopolymerization Catalyst
It serves as a catalyst in photopolymerization processes. This application is crucial in the manufacturing of various polymer-based products where controlled polymerization is required under light exposure .
Plant Growth Regulation
Research indicates that benzophenone analogs, including 4-Ethyl-4’-methoxybenzophenone, exhibit diverse plant growth-regulating actions. These include inhibition of shoot and root growth, induction of chlorosis, and disturbances in phototropism or geotropism .
properties
IUPAC Name |
(4-ethylphenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-3-12-4-6-13(7-5-12)16(17)14-8-10-15(18-2)11-9-14/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHFSYOQXXNZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492456 | |
Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4'-methoxybenzophenone | |
CAS RN |
64357-92-2 | |
Record name | (4-Ethylphenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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